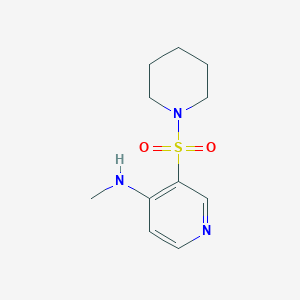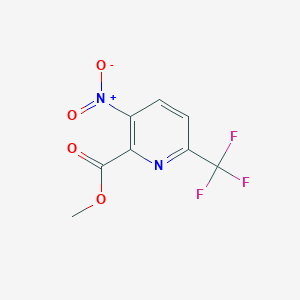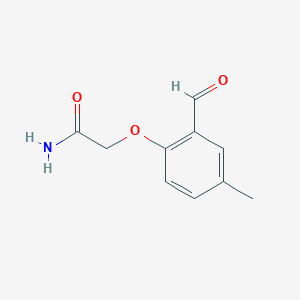
2-(2-Formyl-4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Formyl-4-methylphenoxy)acetamide is an organic compound with a molecular formula of C10H11NO3 It is a derivative of acetamide and contains a formyl group and a methyl group attached to a phenoxy ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formyl-4-methylphenoxy)acetamide typically involves the reaction of 2-hydroxy-5-methylbenzaldehyde with 2-chloro-N-phenylacetamide in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF). The reaction is carried out at a controlled temperature between 30 and 40°C and stirred overnight .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反応の分析
Types of Reactions
2-(2-Formyl-4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: 2-(2-Carboxy-4-methylphenoxy)acetamide.
Reduction: 2-(2-Hydroxymethyl-4-methylphenoxy)acetamide.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential therapeutic properties, although specific medical applications are not yet well-established.
Industry: It may be used in the development of new materials and chemical sensors.
作用機序
The mechanism of action of 2-(2-Formyl-4-methylphenoxy)acetamide, particularly as a chemosensor, involves the coordination of the formyl group with selenium ions. This coordination leads to a significant fluorescence enhancement, allowing for the detection of selenium ions in various samples
類似化合物との比較
Similar Compounds
2-(4-Formyl-2-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a methyl group.
2-(4-Formyl-2-methoxyphenoxy)-N-methylacetamide: Similar structure with an additional methyl group on the nitrogen atom.
Uniqueness
2-(2-Formyl-4-methylphenoxy)acetamide is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and physical properties. Its ability to act as a selective fluorescent chemosensor for selenium ions sets it apart from other similar compounds .
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
2-(2-formyl-4-methylphenoxy)acetamide |
InChI |
InChI=1S/C10H11NO3/c1-7-2-3-9(8(4-7)5-12)14-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) |
InChIキー |
IWOSKQIRYXRPLP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OCC(=O)N)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B13012836.png)
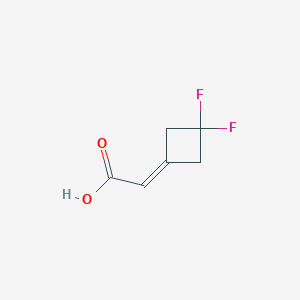
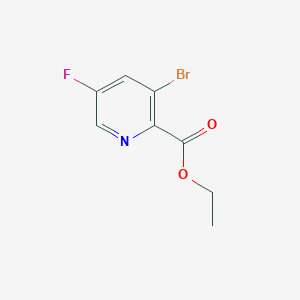
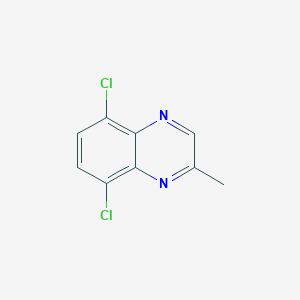
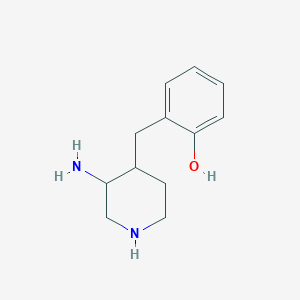
![tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B13012885.png)
![1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13012889.png)
![7-Bromo-8-chloropyrido[2,3-b]pyrazine](/img/structure/B13012890.png)
